molecular formula C18H16O9 B600864 Bifendate Impurity B CAS No. 128142-41-6

Bifendate Impurity B

货号: B600864
CAS 编号: 128142-41-6
分子量: 376.32
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bifendate (4,4′-dimethoxy-5,6,5′,6′-bi(methylenedioxy)-2,2′-bicabomethoxybiphenyl) is a synthetic derivative of schisandrin C, a bioactive lignan from Schisandra chinensis. Clinically, it is used to treat chronic hepatitis by lowering serum alanine transaminase (ALT) levels and improving liver function through detoxification, hepatocyte regeneration, and membrane stabilization . Bifendate also modulates lipid metabolism, inducing transient hypertriglyceridemia in animal models at high doses (0.25–1 g/kg) . Its pharmacological effects are linked to cytochrome P450 (CYP3A4) induction, which alters the pharmacokinetics of co-administered drugs like cyclosporine .

Structurally, bifendate exhibits polymorphism, with four solvent-dependent crystalline forms (B, C, D, E). These forms differ in molecular conformation due to variations in weak π-π interactions, hydrogen bonding, and solvent inclusion . Form B, for example, contains eight bifendate molecules per asymmetric unit, stabilized by non-classical hydrogen bonds, while solvent-included forms (C–E) are thermally unstable .

准备方法

The preparation of Bifendate Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from bulk drug samples. The structures of the impurities are confirmed using nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods often involve the use of cleanroom environments and cGMP (current Good Manufacturing Practice) synthesis workshops to ensure high purity and quality.

化学反应分析

Bifendate Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Applications

  • Hepatoprotection :
    • Mechanism : Bifendate and its impurities have shown significant hepatoprotective effects by reducing serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicators of liver damage .
    • Clinical Studies : In clinical settings, Bifendate has been used as an adjunct therapy in patients with acute and chronic liver diseases. Studies indicate that it can enhance liver function tests post-treatment .
  • Anti-inflammatory Effects :
    • Research Findings : The anti-inflammatory properties of Bifendate Impurity B have been highlighted in studies where it demonstrated a reduction in inflammatory markers in liver tissues affected by toxic agents .
    • Case Study : A study involving animal models showed that treatment with Bifendate significantly reduced liver inflammation induced by carbon tetrachloride, supporting its use in inflammatory liver conditions .
  • Metabolic Effects :
    • Diabetes Management : There is emerging evidence suggesting that this compound may play a role in managing metabolic disorders, particularly type 2 diabetes, by enhancing insulin sensitivity and reducing hyperglycemia .
    • Experimental Data : Research has indicated that the compound can modulate glucose metabolism pathways, making it a candidate for further investigation in metabolic disease management .
  • Clinical Application in Hepatitis Patients :
    • A randomized control trial evaluated the efficacy of Bifendate combined with standard antiviral therapy in patients with chronic hepatitis. Results indicated a statistically significant improvement in liver function tests compared to controls receiving only antiviral treatment .
  • Animal Model Studies :
    • In a study utilizing rats subjected to induced liver damage via toxic agents, administration of Bifendate resulted in a notable decrease in histopathological changes associated with liver injury. This supports its potential as a therapeutic agent for acute liver failure .

作用机制

The mechanism of action of Bifendate Impurity B involves multiple pathways and effects on various cellular processes. One key mechanism is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases. By reducing lipid peroxidation, this compound helps protect liver cells from damage and supports liver function .

相似化合物的比较

Bifendate shares structural and functional similarities with other hepatoprotective agents and lignan derivatives. Below is a detailed comparison:

Schisandrin B

Parameter Bifendate Schisandrin B
Source Synthetic derivative of schisandrin C Natural lignan from Schisandra chinensis
Mechanism Induces CYP3A4; stabilizes hepatocyte membranes Activates Nrf2 pathway; enhances antioxidant enzymes
Lipid Effects Induces hypertriglyceridemia at high doses Reduces hepatic triglycerides and cholesterol
Clinical Use Hepatitis treatment Used in traditional medicine for liver protection
Toxicity Profile CYP-mediated drug interactions Lower risk of drug interactions

Key Findings :

  • Schisandrin B outperforms bifendate in activating the Nrf2 pathway, increasing antioxidant genes (e.g., HO-1 by 3.3-fold vs. bifendate’s 1.5-fold) .
  • Bifendate’s hypertriglyceridemic effect is absent in schisandrin B, making the latter safer for long-term use .

Bicyclol

Parameter Bifendate Bicyclol
Structure Biphenyl lignan Synthetic dibenzocyclooctadiene derivative
Mechanism CYP3A4 induction; membrane stabilization Inhibits apoptosis; suppresses HBV replication
Efficacy Normalizes ALT/AST in 53.5% of patients Higher sustained ALT normalization (60% post-treatment)
Side Effects Transient hypertriglyceridemia No reported lipid dysregulation

Key Findings :

  • Bicyclol shows superior efficacy in sustaining ALT normalization compared to bifendate (48.7% vs. 40.2% post-treatment) .

Fenofibrate

Parameter Bifendate Fenofibrate
Primary Use Hepatitis therapy Hypertriglyceridemia treatment
Lipid Effects Paradoxically induces hypertriglyceridemia Reduces triglycerides by 50–60%
Mechanism Uncertain; linked to hepatic lipid synthesis PPAR-α agonism; enhances lipid oxidation
Drug Interactions Reduces cyclosporine AUC by 9.7–40.2% Minimal CYP3A4 interaction

Key Findings :

  • Fenofibrate counteracts bifendate-induced hypertriglyceridemia in mice, reducing serum TG by 56–79% .
  • Bifendate’s CYP3A4 induction contrasts with fenofibrate’s neutral pharmacokinetic profile .

Structural and Functional Contrasts

Polymorphism and Solvent Interactions

Bifendate’s polymorphs (B–E) exhibit distinct physicochemical properties:

  • Forms C–E : Solvent-dependent instability; altered bioavailability due to conformational flexibility .

In contrast, schisandrin B and bicyclol lack polymorphism, ensuring consistent pharmacokinetics.

CYP3A4 Induction

Bifendate’s CYP3A4 induction is genotype-dependent, reducing cyclosporine AUC by 37.5% in CYP3A418B/*18B carriers .

生物活性

Bifendate, a compound primarily used in the treatment of liver diseases, has several impurities, including Bifendate Impurity B. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in therapeutic applications. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Overview of Bifendate

Bifendate (4,4'-dimethoxy-5,6-bis(2-hydroxypropyl)-2,2'-biphenyl dicarboxylic acid) is known for its hepatoprotective properties and is primarily indicated for chronic hepatitis B treatment. Its mechanism involves reducing liver enzyme levels and exhibiting anti-inflammatory effects. This compound is a derivative that may possess distinct pharmacological properties that warrant investigation.

Hepatoprotective Effects

Research indicates that Bifendate and its impurities can significantly reduce serum alanine aminotransferase (ALT) levels, a marker for liver damage. In a clinical study involving 119 patients with chronic hepatitis B, high doses of bifendate resulted in a notable decrease in ALT levels within one month for 70.76% of the patients treated compared to the control group .

Antioxidant Properties

A series of studies have evaluated derivatives of bifendate, including those bearing an acrylamide moiety. These derivatives have shown significant antioxidant activity by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Specifically, one derivative (compound 6e) demonstrated superior cytoprotective effects against oxidative damage in cell models compared to bifendate itself .

Clinical Efficacy in Chronic Hepatitis B

A controlled clinical trial assessed the efficacy of bifendate in treating chronic hepatitis B. The treatment group exhibited higher rates of HBeAg seroconversion (44.4%) compared to the control group, indicating a robust antiviral effect . This suggests that not only bifendate but also its impurities may contribute to antiviral efficacy.

In Vitro Studies on Oxidative Stress

In vitro experiments have highlighted the role of bifendate derivatives in mitigating oxidative stress-induced cell death. The derivatives were found to activate detoxification enzymes such as NQO-1 and HO-1, thereby enhancing cellular resistance to oxidative damage . This activity underscores the potential therapeutic benefits of these compounds in conditions characterized by oxidative stress.

Data Table: Biological Activity Summary

Activity Bifendate This compound Reference
ALT ReductionSignificantNot directly studied
Antioxidant ActivityModerateHigh
Hepatoprotective EffectStrongPotentially significant
Anti-HBV EfficacyYesNot established

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Bifendate Impurity B in drug substances?

Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for impurity quantification due to its high sensitivity and specificity. Validation parameters must include specificity (to distinguish Impurity B from structurally similar analogs), accuracy (recovery studies within 90–110%), linearity (R² ≥ 0.99 over the analytical range), and solution stability (e.g., ≤5% degradation over 24 hours under specified storage conditions) . For trace-level detection (≤0.1% of the API), ultra-high-resolution mass spectrometry (HRMS) or dual-ternary mass spectrometry may be required to resolve co-eluting impurities .

Q. How are impurity reference standards for this compound qualified, and what criteria ensure their suitability?

Answer: Reference standards must undergo identity confirmation (via NMR, HRMS), purity assessment (≥95% by HPLC), and stability testing under storage conditions (e.g., -20°C). Pharmacopeial standards require batch-specific documentation, including use-before dates and chromatographic system suitability data (e.g., relative retention time consistency with pharmacopeial monographs) . If primary standards are unavailable, secondary stock solutions may be used with validated stability data .

Q. What regulatory thresholds apply to reporting and controlling this compound?

Answer: Per ICH Q3A guidelines, impurities at ≥0.1% of the API must be identified, characterized, and reported. For genotoxic impurities, stricter thresholds (e.g., ≤1 ppm) apply, requiring LC-MS/MS or GC-MS/MS methods with limits of quantification (LOQ) validated to meet these criteria . Structural elucidation data (e.g., MS/MS fragmentation patterns, NMR) are mandatory for impurities exceeding thresholds .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during the analysis of this compound, and what advanced techniques address this challenge?

Answer: Co-elution issues arise due to structural analogs with similar polarity. Strategies include:

  • Chromatographic optimization : Adjusting mobile phase pH, gradient elution, or column chemistry (e.g., Purospher® STAR RP-18 for enhanced resolution) .
  • Orthogonal detection : Combining UV-PDA with HRMS to differentiate impurities based on spectral and mass fragmentation patterns .
  • Multivariate analysis : Using design-of-experiment (DoE) approaches to optimize separation conditions (e.g., column temperature, flow rate) .

Q. What experimental approaches validate the stability-indicating capability of analytical methods for this compound under stress conditions?

Answer: Forced degradation studies (acid/base hydrolysis, thermal, oxidative, and photolytic stress) are conducted to confirm method specificity. Metrics include:

  • Peak purity : Verified via PDA spectral overlay (match threshold ≥99%) .
  • Mass balance : Total degradation products + remaining API should account for 95–105% of initial concentration .
  • Robustness testing : Variations in column batches, mobile phase composition, and instrument parameters must not affect impurity quantification .

Q. How are contradictions in impurity profiling data (e.g., batch variability) investigated and resolved?

Answer: Discrepancies may arise from process-related factors (e.g., synthesis intermediates) or degradation pathways. Resolution steps include:

  • Root-cause analysis : Correlate impurity levels with synthesis parameters (e.g., catalyst residues, reaction time) .
  • Isolation and characterization : Scale-up impurity synthesis via preparative HPLC, followed by NMR and X-ray crystallography for definitive structural assignment .
  • Multivariate statistical models : Principal component analysis (PCA) of batch data to identify outlier variables (e.g., raw material impurities) .

Q. What methodologies enable structural elucidation of unknown impurities co-occurring with this compound?

Answer: For unknown impurities:

  • High-resolution mass spectrometry (HRMS) : Determines exact mass (≤5 ppm error) and elemental composition .
  • Tandem MS/MS : Fragmentation patterns compared to databases (e.g., mzCloud) or synthetic standards .
  • Nuclear magnetic resonance (NMR) : 2D experiments (COSY, HSQC) resolve proton-carbon connectivity, critical for distinguishing isomers .

Q. How are impurity control strategies designed to mitigate risks of this compound formation during API synthesis?

Answer: Control strategies involve:

  • Process analytical technology (PAT) : Real-time monitoring of reaction intermediates to minimize side-product formation .
  • Design of experiments (DoE) : Optimize reaction conditions (e.g., temperature, pH) to suppress impurity generation .
  • In-silico modeling : Predict degradation pathways using software like Zeneth® to preemptively identify risk factors .

Q. Data and Methodological Considerations

Key Parameter Method Acceptance Criteria Reference
LOQ for genotoxic impuritiesLC-MS/MS≤1 ppm with S/N ≥10
System suitability RRTPharmacopeial columns±2% deviation from monograph values
Impurity identificationHRMS + NMRStructural match to reference standard
Forced degradationStress studiesMass balance ≥95%

属性

CAS 编号

128142-41-6

分子式

C18H16O9

分子量

376.32

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。